molecular formula C11H13BrO2 B12054335 3-(3-Bromo-4-methylphenyl)butanoic acid

3-(3-Bromo-4-methylphenyl)butanoic acid

Cat. No.: B12054335
M. Wt: 257.12 g/mol
InChI Key: PZAQADQRPXFQJD-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.129 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of bromine or other brominating agents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)butanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-methylphenyl)butanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)

InChI Key

PZAQADQRPXFQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)O)Br

Origin of Product

United States

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